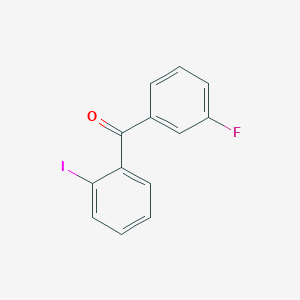

3-Fluoro-2'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2'-iodobenzophenone (3-FIBP) is an organic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is a versatile reagent that can be used in a variety of reactions and can be synthesized in a number of ways. The compound has been studied for its ability to act as a catalyst in organic reactions, as well as its potential applications in the fields of medicinal chemistry and drug discovery. Additionally, 3-FIBP has been explored for its ability to act as a nucleophile or electron donor in certain reactions.

Aplicaciones Científicas De Investigación

Anaerobic Transformation of Phenol

3-Fluoro-2'-iodobenzophenone has been implicated in the anaerobic transformation of phenol to benzoate. A study revealed that transformation of 2-fluorophenol and 3-fluorophenol led to the accumulation of fluorobenzoic acids, highlighting a pathway for phenol degradation involving an initial para-carboxylation to 4-hydroxybenzoate followed by dehydroxylation to benzoate (Genthner, Townsend, & Chapman, 1989).

Methanogenic Culture Studies

In studies involving methanogenic cultures, 3-fluorobenzoate and isomers of fluorophenol were used as analogues and inhibitors of phenol degradation. These studies provide insights into the degradation pathway of phenol, demonstrating the transformation of fluorinated compounds under methanogenic conditions (Londry & Fedorak, 1993).

Investigation into Metabolism of Aromatic Acids

Research on the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus has been conducted to understand the initial steps of the metabolism of aromatic acids. This study demonstrates the dearomatizing reductase activity and the formation of 3-fluorocyclohexadiene metabolites, providing insights into the reductive dehalogenation processes (Mouttaki, Nanny, & McInerney, 2008).

Fluorescent Sensor Development

The compound has been used in the development of fluorescent sensors, particularly for detecting Al3+ ions. The high selectivity and sensitivity of such sensors demonstrate the compound's potential in bio-imaging and detecting specific metal ions in biological systems (Ye et al., 2014).

Polymer Synthesis

3-Fluoro-2'-iodobenzophenone is involved in the synthesis of high-performance polymers with excellent thermal properties and potential applications in engineering plastics and optical waveguides (Xiao et al., 2003).

Cyclization Reactions

The compound has been used in Cu(I)-catalyzed intramolecular cyclizations, demonstrating a practical method for synthesizing fluorene analogues under both thermal and microwave conditions. This highlights its potential in facilitating efficient synthetic pathways (Haggam, 2013).

Propiedades

IUPAC Name |

(3-fluorophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERMICLIJXEERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641513 |

Source

|

| Record name | (3-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2'-iodobenzophenone | |

CAS RN |

890098-23-4 |

Source

|

| Record name | Methanone, (3-fluorophenyl)(2-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323881.png)

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323886.png)

![trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323888.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)